molecular formula C9H12O2 B12943039 Dispiro[2.0.2.1]heptane-7-acetic acid

Dispiro[2.0.2.1]heptane-7-acetic acid

Cat. No.: B12943039
M. Wt: 152.19 g/mol
InChI Key: DKQHLONHAGLRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dispiro[2.0.2.1]heptane-7-acetic acid is a unique organic compound characterized by its dispiro structure, which consists of two spiro-connected cyclopropane rings and a cyclobutane ring. The compound has the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is primarily used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[2.0.2.1]heptane-7-acetic acid typically involves the reaction of cyclopropane derivatives with acetic acid under specific conditions. One common method includes the use of a cyclopropanation reaction followed by a spiro-annulation process to form the dispiro structure. The reaction conditions often require the use of catalysts such as rhodium or copper complexes to facilitate the formation of the spiro rings .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Dispiro[2.0.2.1]heptane-7-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dispiro[2.0.2.1]heptane-7-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dispiro[2.0.2.1]heptane-7-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dispiro[2.0.2.1]heptane-7-acetic acid is unique due to its complex dispiro structure, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-dispiro[2.0.24.13]heptan-7-ylacetic acid

InChI

InChI=1S/C9H12O2/c10-7(11)5-6-8(1-2-8)9(6)3-4-9/h6H,1-5H2,(H,10,11)

InChI Key

DKQHLONHAGLRSV-UHFFFAOYSA-N

Canonical SMILES

C1CC12C(C23CC3)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.